2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one - 351163-48-9

2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-2957605
CAS Number: 351163-48-9
Molecular Formula: C14H12FN3O
Molecular Weight: 257.268
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Role in Scientific Research: This class of compounds demonstrates a wide range of biological activities, making them attractive targets for medicinal chemistry and drug discovery research. They often exhibit activity as:
    • Enzyme inhibitors (e.g., Hsp90 inhibitors [])
    • Receptor antagonists/agonists (e.g., Excitatory amino acid antagonists [])
    • Anti-cancer agents [, ]
    • Anti-malarial agents []
Synthesis Analysis
  • General Methods: Synthesis of these compounds often involves multi-step approaches, utilizing reactions such as:
    • Condensation reactions (e.g., using dimedone and malononitrile derivatives [])
    • Cyclization reactions (e.g., using substituted thiocarbamides, carbamides, and related compounds [])
    • Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling followed by cyclocondensation [])
  • Isotopic Labeling: Synthesis of isotopically labeled analogs (e.g., [(13) CD3 ]-TAK-459 and [(14) C]-TAK-459) has been reported, highlighting the importance of these compounds in drug metabolism and pharmacokinetic studies [].
Molecular Structure Analysis
  • Structure-Activity Relationships (SAR): Studies investigating the relationship between the structure of these compounds and their biological activity are crucial for guiding drug design and optimization. []
Chemical Reactions Analysis
  • Examples:
    • Bromination reactions []
Mechanism of Action
  • Examples:
    • Inhibition of Hsp90 by binding to the N-terminal adenosine triphosphatase site []
    • Antagonism of excitatory amino acid receptors []
    • Induction of oxidative DNA damage and apoptosis in cancer cells []

(S)-2-Amino-7-[4-fluoro-2-(3-pyridyl)phenyl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime

  • Compound Description: This compound is a potent and orally bioavailable Hsp90 inhibitor. It exhibits significant antitumor activity in human cancer xenograft models. []
  • Relevance: This compound is structurally similar to 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one, sharing the core quinazolinone structure with an amino group at position 2 and a substituted phenyl ring at position 7. The presence of the 3-pyridyl group and the oxime moiety differentiates it from the target compound. Notably, this compound targets the N-terminal adenosine triphosphatase site of Hsp90. []

2-Amino-7-[4-fluoro-2-(6-methoxy-pyridin-2-yl)-phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

  • Compound Description: This compound is structurally similar to the previous compound and is investigated for its potential use in solid oral dosage pharmaceutical formulations. [, , , ]
  • Relevance: This compound shares the core structure of 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one with modifications. Similarities include the 2-amino group and a 4-fluorophenyl substituent. The main difference lies in the replacement of the quinazolinone core with a pyrido[4,3-d]pyrimidin-5-one scaffold, and the addition of a 6-methoxy-pyridin-2-yl substituent on the phenyl ring. [, , , ]

3-Benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones

  • Compound Description: This class of compounds, particularly 3-benzyl-5-methoxycarbostyril derivatives, serves as a valuable scaffold in synthesizing various bioactive compounds, including carbostyrils and huperzine A analogs. These compounds exhibit a range of biological activities, such as non-steroidal anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activity. []
  • Relevance: While not directly containing a 2-amino group, this class of compounds shares the core 7,8-dihydroquinolinone structure with 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one. The variations arise from the substitution pattern on the quinolinone ring. []

1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d)

  • Compound Description: This compound displays significant affinity for the AMPA receptor (IC50 = 0.83 µM) and antagonizes AMPA-induced depolarization in cortical slice preparations (IC50 = 44 µM). []
  • Relevance: While structurally distinct from 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one, this compound falls under the broader category of heterocyclic-fused quinoxalinones. These compounds share a similar heterocyclic ring fused to the quinoxalinone core, highlighting the exploration of diverse heterocyclic moieties in medicinal chemistry for targeting specific receptors like AMPA. []

7,8-Dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4a)

  • Compound Description: This compound exhibits notable affinity for the glycine site of the NMDA receptor complex (IC50 = 0.63 µM). []
  • Relevance: Similar to compound 4d, this compound belongs to the heterocyclic-fused quinoxalinones. The shared structural feature is the triazolo[4,3-a]quinoxalinone core. Despite its structural differences from 2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one, its inclusion underscores the significance of exploring diverse heterocyclic substitutions on the quinoxalinone scaffold for potential interactions with various receptor systems. []

Properties

CAS Number

351163-48-9

Product Name

2-amino-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

2-amino-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C14H12FN3O

Molecular Weight

257.268

InChI

InChI=1S/C14H12FN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18)

InChI Key

CWTONXLSVLUGHC-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.